molecular formula C9H14N4O B3358150 2-cyclopentyl-1H-imidazole-5-carbohydrazide CAS No. 775350-13-5

2-cyclopentyl-1H-imidazole-5-carbohydrazide

Cat. No.: B3358150
CAS No.: 775350-13-5
M. Wt: 194.23 g/mol
InChI Key: LMAYCYIKGFVNLL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C₉H₁₄N₄O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1H-imidazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1H-imidazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Cyclopentyl-1H-imidazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The carbohydrazide group may enhance binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-1H-imidazole-4-carbohydrazide
  • 2-Cyclopentyl-1H-imidazole-3-carbohydrazide
  • 2-Cyclopentyl-1H-imidazole-2-carbohydrazide

Uniqueness

2-Cyclopentyl-1H-imidazole-5-carbohydrazide is unique due to the position of the carbohydrazide group at the 5-position of the imidazole ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds with different substitution patterns.

Properties

IUPAC Name

2-cyclopentyl-1H-imidazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-13-9(14)7-5-11-8(12-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAYCYIKGFVNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388304
Record name 2-Cyclopentyl-1H-imidazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775350-13-5
Record name 2-Cyclopentyl-1H-imidazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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